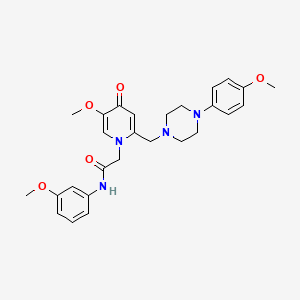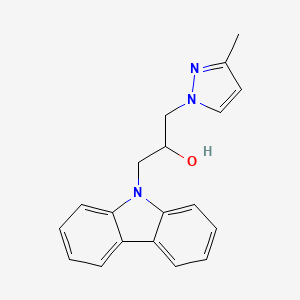
1-(9H-carbazol-9-yl)-3-(3-methyl-1H-pyrazol-1-yl)-2-propanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(9H-carbazol-9-yl)-3-(3-methyl-1H-pyrazol-1-yl)-2-propanol is a complex organic compound that features a carbazole moiety linked to a pyrazole ring via a propanol chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(9H-carbazol-9-yl)-3-(3-methyl-1H-pyrazol-1-yl)-2-propanol typically involves multi-step organic reactions. One common method starts with the formation of the carbazole derivative, followed by the introduction of the pyrazole ring through a series of nucleophilic substitution reactions. The final step involves the addition of the propanol chain under controlled conditions, often using a base such as sodium hydride in an aprotic solvent like dimethylformamide.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and automated systems are often employed to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions: 1-(9H-carbazol-9-yl)-3-(3-methyl-1H-pyrazol-1-yl)-2-propanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to modify the pyrazole or carbazole rings.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like amines or thiols.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of reduced carbazole or pyrazole derivatives.
Substitution: Formation of halogenated or nucleophile-substituted derivatives.
Scientific Research Applications
1-(9H-carbazol-9-yl)-3-(3-methyl-1H-pyrazol-1-yl)-2-propanol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of organic electronic materials, such as light-emitting diodes (LEDs) and photovoltaic cells.
Mechanism of Action
The mechanism of action of 1-(9H-carbazol-9-yl)-3-(3-methyl-1H-pyrazol-1-yl)-2-propanol depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The compound’s unique structure allows it to fit into binding sites, influencing biological pathways and exerting its effects.
Comparison with Similar Compounds
- 1-(9H-carbazol-9-yl)-3-(1H-pyrazol-1-yl)-2-propanol
- 1-(9H-carbazol-9-yl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-propanol
- 1-(9H-carbazol-9-yl)-3-(4-methyl-1H-pyrazol-1-yl)-2-propanol
Uniqueness: 1-(9H-carbazol-9-yl)-3-(3-methyl-1H-pyrazol-1-yl)-2-propanol stands out due to the specific positioning of the methyl group on the pyrazole ring, which can influence its reactivity and interaction with other molecules. This structural uniqueness can lead to different biological activities and applications compared to its analogs.
Properties
IUPAC Name |
1-carbazol-9-yl-3-(3-methylpyrazol-1-yl)propan-2-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O/c1-14-10-11-21(20-14)12-15(23)13-22-18-8-4-2-6-16(18)17-7-3-5-9-19(17)22/h2-11,15,23H,12-13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVSOGKZDDZMJDF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)CC(CN2C3=CC=CC=C3C4=CC=CC=C42)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![ethyl 4-oxo-3-phenyl-5-[(2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enamido]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2396976.png)
![N-(2,5-difluorophenyl)-2-((3-(3-isopropoxypropyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2396979.png)
![Methyl 2-[4-(1-aminocyclopropyl)phenyl]acetate;hydrochloride](/img/structure/B2396981.png)
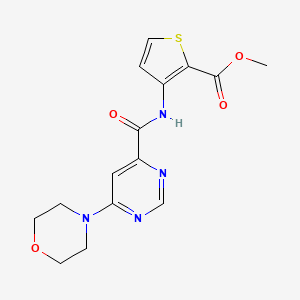
![N-cyclohexyl-2-((8-oxo-7-(4-(4-phenylpiperazine-1-carbonyl)benzyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-6-yl)thio)acetamide](/img/structure/B2396984.png)
![2-[Bis(4-methylphenyl)methyl]benzotriazole](/img/structure/B2396985.png)
![3-((1-((3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyridazine](/img/structure/B2396987.png)
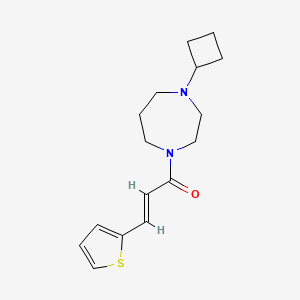


![4-[(4-oxo-2-thioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl)methyl]benzoic acid](/img/structure/B2396992.png)
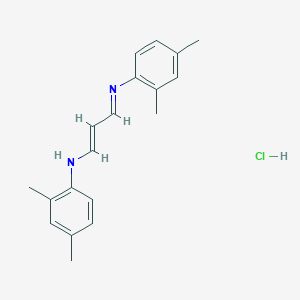
![N-[4-(dimethylamino)phenyl]-2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide](/img/structure/B2396995.png)
